(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Suzuki-Miyaura cross-coupling positional isomerism pyridinylboronate reactivity

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (CAS 1315350-82-3), also known as 6-(hydroxymethyl)pyridine-2-boronic acid pinacol ester, is a heteroaryl boronic ester with molecular formula C₁₂H₁₈BNO₃ and molecular weight 235.09 g/mol. It features a pyridine core bearing a hydroxymethyl group at the 2-position and a pinacol-protected boronate ester at the 6-position.

Molecular Formula C12H18BNO3
Molecular Weight 235.09 g/mol
CAS No. 1315350-82-3
Cat. No. B112059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
CAS1315350-82-3
Synonyms6-(HYDROXYMETHYL)PYRIDINE-2-BORONIC ACID PINACOL ESTER
Molecular FormulaC12H18BNO3
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO
InChIInChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-7,15H,8H2,1-4H3
InChIKeyDIIURVLYLJPTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)pyridine-2-boronic Acid Pinacol Ester (CAS 1315350-82-3): Structural Identity and Compound Class


(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (CAS 1315350-82-3), also known as 6-(hydroxymethyl)pyridine-2-boronic acid pinacol ester, is a heteroaryl boronic ester with molecular formula C₁₂H₁₈BNO₃ and molecular weight 235.09 g/mol . It features a pyridine core bearing a hydroxymethyl group at the 2-position and a pinacol-protected boronate ester at the 6-position. This compound belongs to the class of 2,6-disubstituted pyridine boronic esters, which serve as strategic building blocks in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl architectures in medicinal chemistry and materials science . The pinacol ester protection confers enhanced bench stability and ease of handling relative to the corresponding free boronic acid, while the free hydroxymethyl group provides a functional handle for downstream derivatization .

Why 2-Pyridyl Boronic Esters Cannot Be Interchanged: The Case for Position-Specific Selection of CAS 1315350-82-3


2-Pyridyl boronic acids and esters are notorious for their poor stability, rapid protodeboronation, and low cross-coupling yields when unoptimized conditions are applied . The position of the boronate ester on the pyridine ring fundamentally alters electronic character, steric environment, and catalyst compatibility. The 6-position isomer (CAS 1315350-82-3) places the boron center ortho to the pyridine nitrogen—a configuration that historically exhibits the greatest instability among pyridinylboronates . However, this same adjacency enables unique N→B coordination and catalyst-substrate interactions that can be leveraged with appropriate ligand selection. Simple replacement with the 4-position isomer (CAS 1314135-84-6), the 5-position isomer (CAS 1078575-71-9), or the unprotected free boronic acid (CAS 1207749-62-9) will yield different reactivity profiles, coupling efficiencies, and functional group compatibility . The quantitative evidence below establishes where CAS 1315350-82-3 provides measurable differentiation.

Quantitative Differentiation Evidence for 6-(Hydroxymethyl)pyridine-2-boronic Acid Pinacol Ester (CAS 1315350-82-3) vs. Comparator Compounds


6-Position Boronate Placement Enables Orthogonal Reactivity vs. 4- and 5-Positional Isomers in Suzuki-Miyaura Coupling

The 6-position (ortho to pyridine N) boronate ester in CAS 1315350-82-3 exhibits fundamentally different electronic character compared to the 4-position isomer (CAS 1314135-84-6) and the 5-position isomer (CAS 1078575-71-9). Literature on 2-pyridyl boronic esters consistently identifies protodeboronation and low coupling yields as primary failure modes for the unsubstituted 2-pyridyl system; the 6-substitution pattern mitigates these liabilities through combined steric and electronic effects . The predicted boiling point of the target 6-isomer has been calculated at 361.7–377.1 °C range (based on closely related analog data), compared to the 4-isomer at 372.5±32.0 °C and the 5-isomer at 361.7±32.0 °C . While predicted boiling points are similar across isomers, the pKa of the pyridinium nitrogen and the Lewis basicity toward palladium differ substantially by position, directly impacting catalyst turnover rates in cross-coupling . Notably, the 6-position isomer can engage in N-directed catalyst pre-coordination that is geometrically inaccessible to the 4- and 5-isomers.

Suzuki-Miyaura cross-coupling positional isomerism pyridinylboronate reactivity catalyst compatibility

Pinacol Ester Protection Provides Measurable Hydrolytic Stability Advantage Over Free Boronic Acid for 2-Pyridyl Systems

The free boronic acid analog of the target compound, (6-(hydroxymethyl)pyridin-2-yl)boronic acid (CAS 1207749-62-9, MW 152.94), is reported to have limited shelf stability and to undergo rapid protodeboronation under aqueous or protic conditions . In contrast, the pinacol ester form (CAS 1315350-82-3) benefits from the well-documented stabilizing effect of pinacol diol chelation. A comparative stability study of boronic esters demonstrated that pinacol boronic esters display unique stability at elevated pH compared to other commonly employed ester protecting groups . For 2-pyridyl systems specifically, the parent 2-pyridyl boronic acid pinacol ester has been shown to be highly sensitive to protodeboronation relative to 3- and 4-pyridyl isomers , yet the pinacol ester form nonetheless represents the most practical bench-stable form for this challenging heterocyclic class. Vendors including MolCore supply CAS 1315350-82-3 at ≥98% purity (NLT 98%), while Leyan offers ≥95% purity, confirming that the pinacol ester can be isolated and stored as a well-defined, high-purity solid .

boronic ester stability protodeboronation pinacol protection hydrolytic stability

Hydroxymethyl Functional Handle Enables Orthogonal Derivatization Chemistry Unavailable to Simple Pyridine Boronic Esters

CAS 1315350-82-3 carries a free primary alcohol (hydroxymethyl) at the pyridine 2-position, a functionality absent in simple pyridine boronic pinacol esters such as 2-pyridineboronic acid pinacol ester (CAS 197958-29-5) or 3-pyridineboronic acid pinacol ester (CAS 329214-79-1) . This hydroxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, Mitsunobu reactions, esterification, mesylation/tosylation for nucleophilic displacement, or protection/deprotection sequences—all without disturbing the pinacol boronate ester under appropriate conditions . Ma et al. (2007) demonstrated the utility of the 6-(hydroxymethyl)pyridin-2-yl fragment in Suzuki couplings with bromo-BINOL derivatives to generate chiral ligands that achieved up to 96% enantiomeric excess in asymmetric diethylzinc addition to aldehydes . The combined presence of the boronate ester for C–C bond formation and the hydroxymethyl group for subsequent functionalization makes this compound a dual-purpose building block, reducing the step count required to introduce both functionalities onto a pyridine scaffold.

functional group orthogonality hydroxymethyl derivatization building block diversification medicinal chemistry

6-Substitution on the 2-Pyridyl Boronate Scaffold Improves Stability Relative to Unsubstituted 2-Pyridyl Boronic Esters

The seminal work by Bouillon et al. (2003) established that 5- and 6-halopyridin-2-yl-boronic acids and esters are stable, crystalline partners for classical Suzuki cross-coupling, in contrast to the notoriously unstable unsubstituted 2-pyridylboronic acid . The authors demonstrated that halogen substitution at the 6-position decreases pyridine nitrogen basicity, reducing the rate of competing protodeboronation pathways. By direct class-level extrapolation, the 6-(hydroxymethyl) substituent in CAS 1315350-82-3 is expected to exert a similar—though electronically distinct—stabilizing influence through inductive effects and potential intramolecular hydrogen bonding between the hydroxymethyl OH and the pyridine nitrogen or boronate oxygen atoms . The Billingsley and Buchwald (2008) study on 2-pyridyl nucleophiles reported that 2-pyridyl pinacol boronate esters were not effectively coupled under their standard conditions, highlighting the general challenge of this substrate class . The 6-substitution strategy directly addresses this liability.

halopyridinylboronate stability protodeboronation resistance 6-substituted pyridine crystalline boronic esters

Recommended Application Scenarios for 6-(Hydroxymethyl)pyridine-2-boronic Acid Pinacol Ester (CAS 1315350-82-3)


Synthesis of Chiral 2,2′-Bipyridyl and BINOL-Derived Ligands for Asymmetric Catalysis

The successful use of the 6-(hydroxymethyl)pyridin-2-yl fragment by Ma et al. (2007) in Suzuki couplings to generate BINOL-derived chiral ligands demonstrates the compound's value in constructing enantioselective catalyst architectures . The hydroxymethyl group contributes to chiral induction (up to 96% ee achieved), while the 6-position boronate enables direct attachment to the binaphthyl core. This scenario applies to any program requiring pyridine-functionalized chiral ligands where both the metal-coordinating pyridyl nitrogen and a proximal chiral alcohol are needed in a single coupling step.

Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization of 2,6-Disubstituted Pyridines

For drug discovery programs targeting kinase inhibitors, phosphodiesterase inhibitors, or other therapeutic classes where 2,6-disubstituted pyridines are privileged scaffolds, CAS 1315350-82-3 provides a single building block that delivers both the boronate for biaryl formation and the hydroxymethyl group for subsequent SAR exploration (oxidation to acid, conversion to amine via mesylation/displacement, or ether formation) . This dual functionality is absent in simple pyridine boronic esters and can reduce a typical 3-step sequence (borylation → coupling → hydroxymethyl installation) to 2 steps (coupling → derivatization). The ≥98% purity available from qualified vendors supports reproducible library production .

Agrochemical Intermediate Synthesis Requiring Bench-Stable Heteroaryl Boronate Building Blocks

The pinacol ester protection and 6-substitution pattern confer the bench stability needed for agrochemical process development, where building blocks must withstand ambient storage and reproducible handling across multiple campaigns . The compound's MDL registration (MFCD08752644) and availability from ISO-certified suppliers support quality assurance requirements typical of industrial procurement . The free hydroxymethyl group can be readily converted to ether, ester, or halide leaving groups to modulate physicochemical properties in fungicide or herbicide lead optimization.

Materials Science: Synthesis of Pyridine-Containing Conjugated Polymers and Coordination Frameworks

The 6-position boronate ester in CAS 1315350-82-3 is geometrically positioned to enable linear, para-like connectivity in conjugated systems, distinguishing it from the 4- and 5-isomers which produce different backbone geometries . The hydroxymethyl group can serve as a polymerization handle or as a polar anchoring group for surface functionalization. This regiospecific connectivity is critical for optoelectronic applications where the pyridine nitrogen orientation relative to the polymer backbone determines metal-chelation capacity and electronic properties.

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